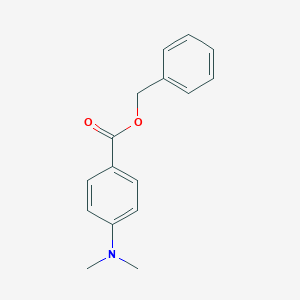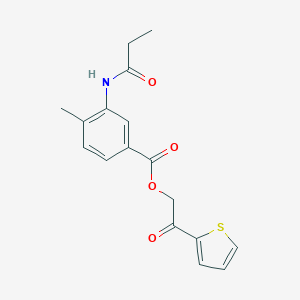
Benzyl 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)benzoic acid (phenylmethyl) ester is a benzoate ester.
Scientific Research Applications
Synthesis and Chemical Properties
- Microwave Irradiation in Synthesis : Benzyl 4-hydroxy benzoate, a related compound, was prepared using benzyl chloride and p-hydroxyl benzoic acid, demonstrating the efficiency of microwave irradiation in synthesis with a high yield of 98.2% (Ding Man-hua, 2005).
- Catalysis in Oxidation Reactions : The compound has been involved in catalysis, notably in the liquid phase oxidation of benzyl alcohol, with 4-dimethylaminopyridine acting as a co-catalyst. This research highlights its role in influencing the ratio of reaction products such as benzaldehyde, benzyl benzoate, and benzoic acid (K. Y. Koltunov, E. V. Ishchenko, V. Sobolev, 2018).
Applications in Material Science
- Corrosion Inhibition : A derivative of benzyl 4-(dimethylamino)benzoate was synthesized and showed effectiveness as a corrosion inhibitor for carbon steel in acidic media. This compound acted as a mixed-type inhibitor and demonstrated increased charge transfer resistance and decreased double-layer capacitance (A. El-Tabei, M. Hegazy, 2014).
- Polymerization in Dental Adhesives : The compound has been used to initiate the spontaneous polymerization of aqueous acidic dental adhesive systems, indicating its potential in dental material science (X. Bai, Ningjing Wu, Yi Liu, Ying Zhang, Y. Wang, 2013).
properties
Product Name |
Benzyl 4-(dimethylamino)benzoate |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
KAQXEMSHTWYFQB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B338919.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B338923.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 2-{2-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338924.png)
![2-(2-Naphthyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B338926.png)
![2-(4-Chlorophenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B338928.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B338929.png)
![4-[2-({[(4-Tert-butylbenzoyl)amino]acetyl}oxy)acetyl]phenyl 4-methylbenzoate](/img/structure/B338930.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-(4-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338933.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-methoxybenzoate](/img/structure/B338934.png)
![2-{4-[(4-methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B338935.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B338936.png)
![2-(4-Ethylphenyl)-2-oxoethyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B338937.png)